2-(4-Iodobenzoyl)pyridine
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Overview
Description
2-(4-Iodobenzoyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of an iodine atom attached to the benzoyl group, which is further connected to a pyridine ring. This compound appears as a yellow crystalline powder and is utilized in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodobenzoyl)pyridine typically involves the reaction between 2-iodopyridine and 4-iodobenzoic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process generally includes steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Iodobenzoyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like peracids are used.
Reduction Reactions: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives .
Scientific Research Applications
2-(4-Iodobenzoyl)pyridine is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving biological pathways and molecular interactions.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-Iodobenzoyl)pyridine exerts its effects involves interactions with specific molecular targets and pathways. The iodine atom in the compound plays a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2-(4-Bromobenzoyl)pyridine
- 2-(4-Chlorobenzoyl)pyridine
- 2-(4-Fluorobenzoyl)pyridine
Comparison: 2-(4-Iodobenzoyl)pyridine is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher reactivity make this compound particularly useful in specific chemical reactions and applications .
Properties
IUPAC Name |
(4-iodophenyl)-pyridin-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8INO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYDXHJYEKPKFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641999 |
Source
|
Record name | (4-Iodophenyl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-82-3 |
Source
|
Record name | (4-Iodophenyl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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